molecular formula C13H11N3O B13881618 5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13881618
M. Wt: 225.25 g/mol
InChI Key: XJYLCCMCIVBPAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired pyrrolopyrimidine derivative . Another method includes the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases and cyclin-dependent kinases by binding to their active sites, thereby blocking their activity and leading to antiproliferative effects . The compound’s ability to interact with DNA and RNA bases also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

5-methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O/c1-8-7-14-12-10(8)13(17)16-11(15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

XJYLCCMCIVBPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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